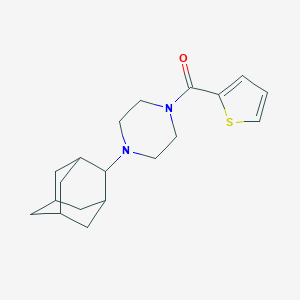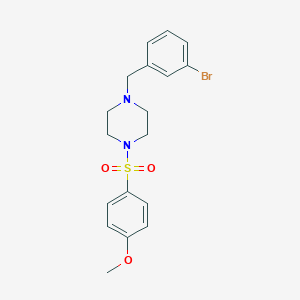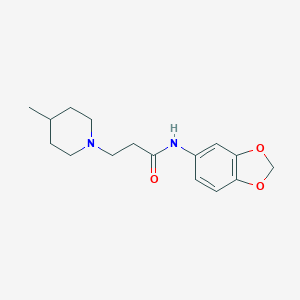
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as CPP or CPP-109, is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for addiction. CPP-109 is a derivative of a compound called vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for treating addiction.
作用机制
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 works by inhibiting an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme breaks down GABA, a neurotransmitter that plays a role in regulating reward and motivation pathways in the brain. By inhibiting GABA transaminase, this compound-109 increases GABA levels in the brain, which may reduce drug craving and reward-seeking behavior.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, this compound-109 has been shown to alter the activity of several other neurotransmitters, including dopamine, serotonin, and glutamate. These changes may contribute to its anti-addictive effects. This compound-109 has also been found to have anxiolytic and anticonvulsant properties, which may make it useful for treating anxiety and seizure disorders.
实验室实验的优点和局限性
One advantage of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 is that it has been well-studied in both animal models and humans, so there is a wealth of data available on its pharmacology and safety. However, one limitation is that it has not yet been approved for clinical use, so researchers must obtain special permission to use it in their experiments.
未来方向
There are several potential future directions for research on N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109. One area of interest is its potential for treating other types of addiction, such as opioid addiction. Another direction is to investigate the optimal dosing and administration of this compound-109 for maximum efficacy and safety. Finally, researchers may explore the use of this compound-109 in combination with other drugs or behavioral therapies to enhance its anti-addictive effects.
合成方法
The synthesis of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine to form N-(4-chlorobenzoyl)-4-methylpiperidine. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chlorobenzoyl)-3-(4-methylpiperidin-1-yl)propanamide. Finally, the 4-chlorobenzoyl group is removed using sodium hydroxide to yield this compound-109.
科学研究应用
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been studied extensively for its potential as a treatment for addiction, particularly for cocaine and alcohol addiction. In preclinical studies, this compound-109 has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Clinical trials in humans have also shown promise, with one study finding that this compound-109 reduced cocaine use in treatment-resistant cocaine addicts.
属性
分子式 |
C15H21ClN2O |
|---|---|
分子量 |
280.79 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) |
InChI 键 |
SBDBWDDRUWOMBR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)


![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)


![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)
